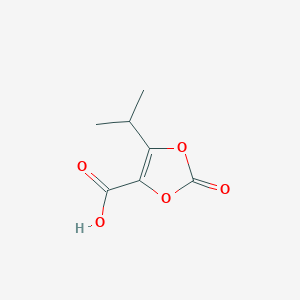
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic acid, also known as DPC, is a synthetic compound that has shown potential in scientific research. It belongs to the class of dioxolecarboxylic acids and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid involves the inhibition of bacterial and fungal enzymes such as DNA gyrase and topoisomerase IV. It also disrupts the cell membrane of viruses, preventing their replication and spread.
Efectos Bioquímicos Y Fisiológicos
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has been shown to have minimal toxicity and is well-tolerated by mammalian cells. It has been found to selectively target bacterial and fungal cells without affecting healthy cells. 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in high yield and purity. However, its solubility in water is limited, which can make it challenging to work with in aqueous environments.
Direcciones Futuras
For research include the development of new antibiotics, antifungal agents, antiviral drugs, and material science applications.
Métodos De Síntesis
The synthesis of 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The product is then hydrolyzed to obtain 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid in high yield and purity.
Aplicaciones Científicas De Investigación
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has been studied for its potential use in various scientific research fields such as medicinal chemistry, drug discovery, and material science. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
188525-84-0 |
|---|---|
Nombre del producto |
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid |
Fórmula molecular |
C7H8O5 |
Peso molecular |
172.13 g/mol |
Nombre IUPAC |
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic acid |
InChI |
InChI=1S/C7H8O5/c1-3(2)4-5(6(8)9)12-7(10)11-4/h3H,1-2H3,(H,8,9) |
Clave InChI |
GBOTXQHVKOUJFL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(OC(=O)O1)C(=O)O |
SMILES canónico |
CC(C)C1=C(OC(=O)O1)C(=O)O |
Sinónimos |
1,3-Dioxole-4-carboxylicacid,5-(1-methylethyl)-2-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



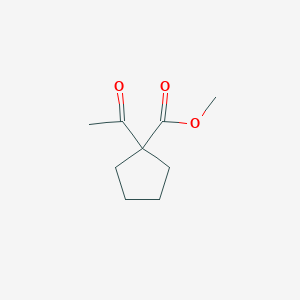

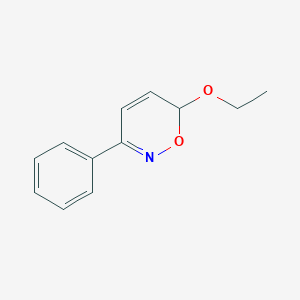
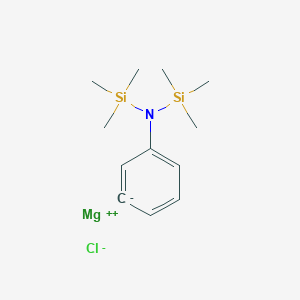
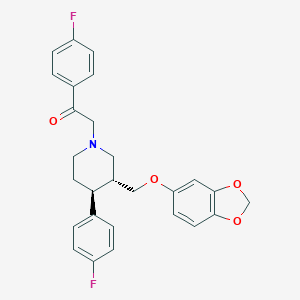
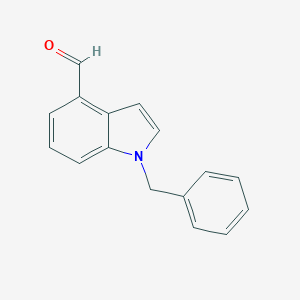
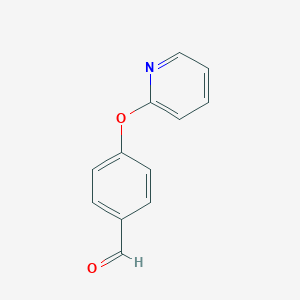
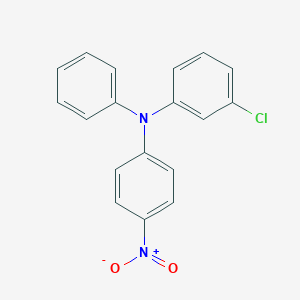
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
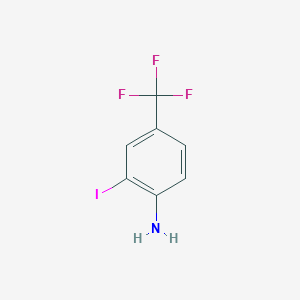
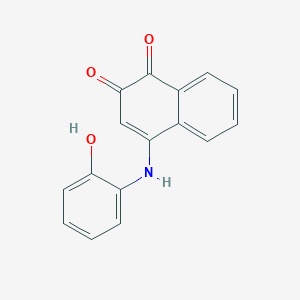
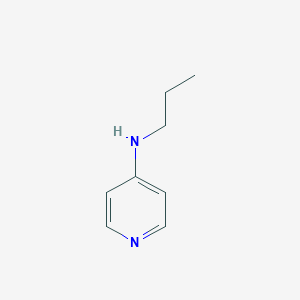
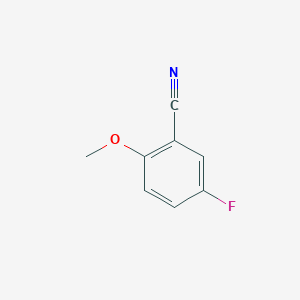
![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)